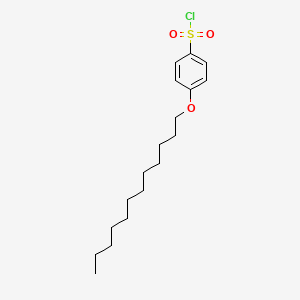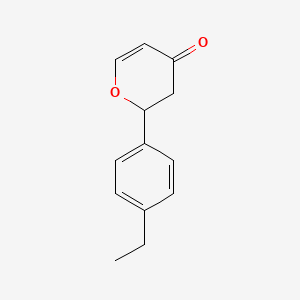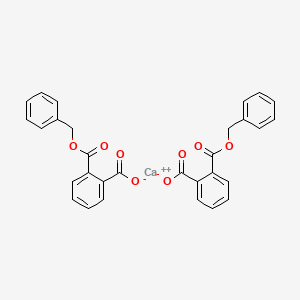
BENZ(a)ANTHRACENE, 8-ISOPROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Métodos De Preparación
The synthesis of BENZ(a)ANTHRACENE, 8-ISOPROPYL- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benz[a]anthracene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
BENZ(a)ANTHRACENE, 8-ISOPROPYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz[a]anthracene-8,9-dione, while nitration could produce 8-isopropyl-9-nitrobenz[a]anthracene.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE, 8-ISOPROPYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are also explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: Research on this compound includes its interactions with biological systems, particularly its potential carcinogenic effects. Studies focus on understanding its metabolism and the formation of DNA adducts.
Medicine: While not directly used as a therapeutic agent, BENZ(a)ANTHRACENE, 8-ISOPROPYL- serves as a reference compound in toxicological studies to evaluate the safety and efficacy of new drugs.
Industry: Its properties make it useful in the development of new materials, including polymers and coatings with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE, 8-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts that can cause mutations and potentially lead to carcinogenesis.
Comparación Con Compuestos Similares
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is similar to other polycyclic aromatic hydrocarbons, such as:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another PAH with a similar structure, also known for its carcinogenicity.
Chrysene: A four-ring PAH with similar chemical properties but different biological activity.
The uniqueness of BENZ(a)ANTHRACENE, 8-ISOPROPYL- lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological interactions compared to its non-substituted counterparts.
Propiedades
Número CAS |
63020-47-3 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
8-propan-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-14(2)18-9-5-7-16-12-21-17(13-20(16)18)11-10-15-6-3-4-8-19(15)21/h3-14H,1-2H3 |
Clave InChI |
NGMWIFWFBDGYLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
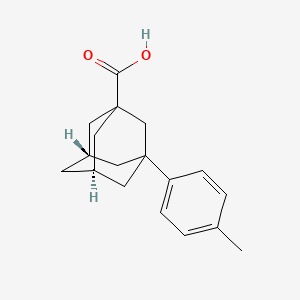
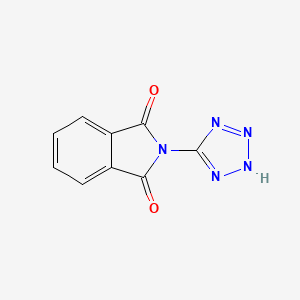

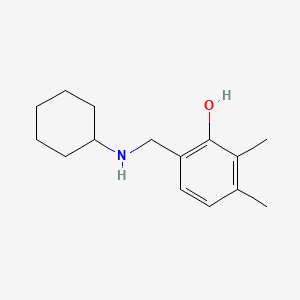
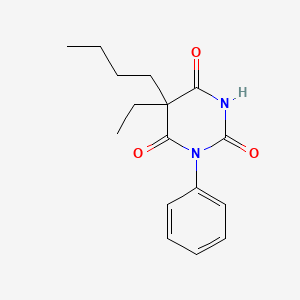

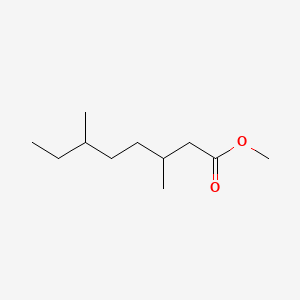
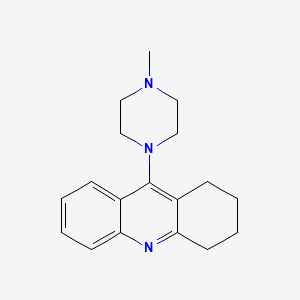
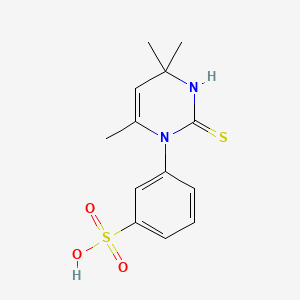
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
